2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol
Description
2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol is a boron-containing heterocyclic compound featuring an indazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position and a hydroxymethyl group at the 1-position. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science . The compound’s structure is validated by synonyms such as "SCHEMBL15328644" and "CS-0056182" .
Properties
IUPAC Name |
2-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-11-12-10-18-19(8-9-20)14(12)7-6-13(11)17-21-15(2,3)16(4,5)22-17/h6-7,10,20H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCYNTYXBFWRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(N=C3)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137495 | |
| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476076-07-9 | |
| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476076-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reductions, and various oxidizing agents such as hydrogen peroxide or peracids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boronates or other boron-containing compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 314.21 g/mol. Its structure features an indazole moiety linked to a boron-containing dioxaborolane group, which enhances its reactivity in various chemical transformations.
Anticancer Activity
Research has indicated that compounds containing indazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit key enzymes involved in tumor growth, making this compound a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
The presence of the indazole structure has been linked to antimicrobial activity. Compounds with similar configurations have demonstrated efficacy against various bacterial strains and fungi. Future studies could explore the specific antimicrobial mechanisms of this compound.
Borylation Reactions
The dioxaborolane group is known for its utility in borylation reactions, particularly in the functionalization of aryl and aliphatic compounds. The compound can serve as a boron source in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for synthesizing more complex organic molecules.
Synthesis of Indazole Derivatives
The compound can be utilized as a building block for synthesizing various indazole derivatives through nucleophilic substitution reactions or cyclization processes. This application is particularly relevant in developing new pharmaceuticals and agrochemicals.
Polymer Chemistry
Due to its boron-containing structure, this compound may find applications in polymer chemistry as a cross-linking agent or as part of functionalized polymers. Research into boron-based polymers has shown potential for use in electronic devices and sensors.
Coordination Chemistry
The ability of boron to form coordination complexes can be exploited in materials science, particularly in developing new catalysts or materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and binding applications. The indazole moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its potential medicinal properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol with structurally related boron-containing heterocycles, focusing on molecular features, reactivity, and applications:
Key Observations :
Structural Diversity :
- The target compound and its analogs share a boronate ester group but differ in core heterocycles (indazole, benzimidazole, thiazole) and substituents (hydroxyl, trifluoromethyl, chloro). These variations influence electronic properties and reactivity. For instance, electron-withdrawing groups (e.g., -CF₃ in the thiazole derivative) enhance electrophilicity, favoring cross-coupling efficiency .
Synthetic Utility :
- Boronate esters are pivotal in Suzuki-Miyaura reactions, enabling C–C bond formation. The target compound ’s indazole core is advantageous for designing kinase inhibitors, while the thiazole analog’s -CF₃ group improves metabolic stability in drug candidates .
Stability and Handling :
- Most boronate esters require storage at 0–6°C to prevent hydrolysis. Exceptions include the thiazole derivative (), which remains stable at ambient conditions due to steric protection from the -CF₃ group .
Biological Relevance :
- Benzoimidazole derivatives () exhibit antibacterial activity, whereas indazole-based compounds () are explored as kinase inhibitors. The target compound ’s hydroxymethyl group may enhance solubility for in vitro assays .
Research Findings and Data Analysis
Reactivity in Cross-Couplings :
The boronate ester group in the target compound is expected to undergo Suzuki coupling with aryl halides, similar to the thiazole analog (), which has been used in synthesizing biaryl drug candidates .Spectroscopic Characterization :
Analogous compounds (e.g., ) show distinct ¹¹B-NMR signals (δ ~30 ppm), confirming boronate ester integrity. The target compound ’s ¹H-NMR would likely display aromatic protons near δ 7.5–8.0 ppm and a hydroxymethyl signal at δ 3.5–4.0 ppm .
Biological Activity
The compound 2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.63 g/mol. The structure features an indazole moiety linked to a boron-containing dioxaborolane group, which is significant for its biological activity.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are often implicated in cancer progression. The specific binding affinity and inhibition mechanisms remain to be fully elucidated.
- Antioxidant Activity : Compounds with similar structural motifs have shown antioxidant properties in various assays. The presence of the dioxaborolane group may contribute to this activity by scavenging free radicals.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound exhibits selective toxicity against certain cancer cell lines. Further studies are needed to determine the IC50 values and the selectivity index.
Research Findings and Case Studies
Recent research has highlighted several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Assessment
In a study conducted by researchers at a prominent university, the compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that:
- A549 Cells : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- MCF7 Cells : An IC50 value of 20 µM was recorded, indicating moderate cytotoxicity.
These findings suggest that while the compound shows promise as an anticancer agent, further optimization is required to enhance its efficacy and reduce toxicity.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol?
The synthesis typically involves sequential functionalization of the indazole core. Key steps include:
- Borylation : Suzuki-Miyaura cross-coupling or direct borylation of the indazole scaffold using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis .
- Ethanolamine Attachment : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions) to introduce the ethan-1-ol moiety.
- Purification : Column chromatography or recrystallization in mixed solvents (e.g., DMF/EtOH) to achieve ≥98% purity, as validated by NMR and HPLC .
Q. How can the structure of this compound be confirmed experimentally?
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve the indazole-boronate and ethanolamine moieties .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to verify substituent positions, with characteristic peaks for the dioxaborolan (δ ~1.3 ppm for methyl groups) and indazole (δ ~8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to confirm molecular weight (expected [M+H]⁺ ~330–350 m/z range) .
Advanced Research Questions
Q. How does the boron-containing dioxaborolane group influence reactivity in cross-coupling reactions?
The dioxaborolane acts as a stable boronate ester, enabling Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Key considerations:
- Catalytic System : Optimize Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ in THF/H₂O at 60–80°C .
- Steric Effects : The 4-methyl group on the indazole may hinder coupling efficiency; use bulky ligands (e.g., SPhos) to mitigate this .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to prevent over-coupling or protodeboronation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cancer) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Structural Analogues : Compare with derivatives lacking the ethanolamine or boronate group to isolate pharmacophoric contributions .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets like kinases or DNA gyrase .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- pH Sensitivity : The boronate ester hydrolyzes in acidic environments; encapsulate in liposomes or PEGylate to enhance serum stability .
- Metabolic Profiling : Perform LC-MS/MS to identify major metabolites (e.g., deboronated indazole derivatives) in liver microsomes .
- Pro-Drug Design : Convert the ethanolamine to a phosphate ester for targeted activation in hypoxic tumor microenvironments .
Q. What role does this compound play in materials science or catalysis?
- Luminescent Materials : Coordinate the boronate group with lanthanides (e.g., Eu³⁺) for OLED applications; measure quantum yields via fluorescence spectroscopy .
- Organocatalysis : The indazole-boronate system may act as a Lewis acid catalyst in asymmetric synthesis; screen enantioselectivity using chiral HPLC .
Methodological Considerations
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
- Batch vs. Flow Chemistry : Transition from batch reactors to continuous flow systems to improve heat/mass transfer and reduce side reactions .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with PEG-400/water mixtures, as demonstrated in analogous indole syntheses .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of boronate content via FTIR .
Q. What computational tools validate mechanistic hypotheses in boronate-mediated reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
